3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Neurodegenerative Disease Treatment
- Research suggests that derivatives of tetrahydropyrimido[2,1-f]purinediones, similar in structure to the specified compound, have potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are targets for such diseases. One study found that introducing mono- or di-chloro-substituted phenyl or benzyl residues led to potent monoamine oxidase-B inhibitors, offering potential for neurodegenerative disease treatment (Koch et al., 2013).
Water-Soluble Tricyclic Xanthine Derivatives
- A series of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, chemically related to the compound , were designed as water-soluble tricyclic xanthine derivatives. These derivatives displayed potent dual-target-directed A1/A2A adenosine receptor antagonists and showed promise as multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).
Dual-Target Directed Ligands
- Research on N9-benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, structurally similar to the specified compound, showed that they act as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B blockade, indicating their potential in neurodegenerative disease treatment (Załuski et al., 2019).
Antiinflammatory Activity
- Some derivatives based on the pyrimidopurinedione ring system, closely related to the compound of interest, have demonstrated antiinflammatory activity. For instance, 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione showed potency in anti-inflammatory assays, highlighting the therapeutic potential of such compounds (Kaminski et al., 1989).
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O2/c1-15-5-4-6-19(11-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-9-18(25)10-8-17/h4-11,16H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECYIZLIHHNXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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